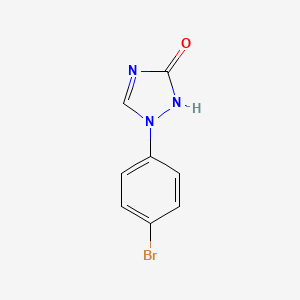

2-(4-bromophenyl)-1H-1,2,4-triazol-5-one

説明

2-(4-Bromophenyl)-1H-1,2,4-triazol-5-one is a heterocyclic compound featuring a 1,2,4-triazol-5-one core substituted with a 4-bromophenyl group at position 2. This scaffold is structurally similar to pharmacologically active triazole derivatives, such as antifungal agents like itraconazole (), but lacks the complex polycyclic extensions seen in those drugs.

特性

CAS番号 |

42110-14-5 |

|---|---|

分子式 |

C8H6BrN3O |

分子量 |

240.06 g/mol |

IUPAC名 |

2-(4-bromophenyl)-1H-1,2,4-triazol-5-one |

InChI |

InChI=1S/C8H6BrN3O/c9-6-1-3-7(4-2-6)12-5-10-8(13)11-12/h1-5H,(H,11,13) |

InChIキー |

NKOQJIXOMRMQAM-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1N2C=NC(=O)N2)Br |

製品の起源 |

United States |

科学的研究の応用

Antibacterial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit substantial antibacterial properties. Studies have shown that compounds similar to 2-(4-bromophenyl)-1H-1,2,4-triazol-5-one demonstrate efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. For instance, triazole derivatives have been synthesized and tested for their minimum inhibitory concentration (MIC) against pathogens such as E. coli and Pseudomonas aeruginosa, revealing promising results comparable to established antibiotics like ceftriaxone .

Antifungal Properties

The compound has also been studied for its antifungal activity. Triazole derivatives are known to inhibit the growth of fungi by targeting specific enzymes involved in ergosterol biosynthesis. This mechanism is crucial for developing antifungal agents that combat infections caused by fungi such as Candida spp. and Aspergillus spp. .

Anticancer Potential

Research has highlighted the anticancer properties of triazole derivatives, including those similar to this compound. These compounds have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications on the triazole ring can enhance their cytotoxic effects against cancer cells .

Herbicidal Activity

Compounds derived from 1,2,4-triazoles have been explored as potential herbicides due to their ability to selectively inhibit weed growth without harming crops. The synthesis of triazole-based sulfonamides has shown effectiveness in controlling specific weed species in agricultural settings .

Plant Growth Regulators

Some triazole derivatives are being investigated for their role as plant growth regulators. These compounds can influence plant metabolism and growth patterns, thereby enhancing crop yield and resistance to environmental stresses .

Case Study 1: Antibacterial Evaluation

A study conducted on a series of triazole derivatives demonstrated that certain modifications led to enhanced antibacterial activity against MRSA strains. The study utilized both in vitro assays and molecular docking studies to evaluate the binding affinity of these compounds to bacterial targets .

Case Study 2: Antifungal Efficacy

In another investigation focusing on antifungal properties, a derivative of this compound was tested against clinical isolates of Candida spp., showing significant inhibition at low concentrations. This study emphasized the importance of structural modifications in improving antifungal activity .

化学反応の分析

Nucleophilic Substitution at the Bromophenyl Group

The bromine atom on the phenyl ring facilitates nucleophilic aromatic substitution (NAS) under specific conditions:

Mechanistic Insight :

-

The bromophenyl group undergoes cross-coupling (e.g., Suzuki) to form biaryl systems, enhancing structural diversity for pharmaceutical applications .

-

Alkylation with α-halo ketones proceeds via base-mediated SN2 mechanisms .

Triazole Ring Functionalization

The 1,2,4-triazol-5-one core participates in cyclization and heterocycle-forming reactions:

Cycloaddition Reactions

-

Reacts with nitriles under thermal conditions to form fused pyrimidine-triazole systems.

-

Forms 1,3,4-thiadiazole derivatives via cyclization with thiosemicarbazides (H₂SO₄, 80°C) .

Hydrolysis and Oxidation

-

Hydrolysis of the triazole ring in acidic media yields hydrazine derivatives.

-

Oxidation with KMnO₄ selectively modifies the triazole’s nitrogen centers .

Thermal Decomposition Pathways

At elevated temperatures (150–200°C), the compound undergoes cleavage:

Key Data :

Reactivity with Hydrazine Derivatives

Interaction with hydrazines generates biologically active hybrids:

| Hydrazine Type | Product | Bioactivity Highlight | Source |

|---|---|---|---|

| Acyl hydrazides | Triazole-thiosemicarbazides | Antimicrobial (MIC: 0.25–3.11 μM) | |

| Arylhydrazines | Triazole-pyrimidine hybrids | Anticancer (IC₅₀: 1.8–4.7 μM) |

Example Reaction :

Reduction and Oxidation of Functional Groups

-

Reduction : NaBH₄ reduces ketone-linked triazoles to alcohols (e.g., 2-{[triazolyl]sulfanyl}-1-phenylethanol) .

-

Oxidation : H₂O₂ oxidizes sulfanyl groups to sulfoxides, altering electronic properties .

Supramolecular Interactions

-

Forms coordination complexes with transition metals (e.g., Cu²⁺) via triazole nitrogen atoms, enhancing catalytic activity in click chemistry .

-

π-Stacking interactions with aromatic residues stabilize enzyme-inhibitor complexes (e.g., COX-2) .

Key Structural and Spectroscopic Data

| Property | Value/Observation | Technique | Source |

|---|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 7.70 (d, J = 8.7 Hz, Br-C₆H₄) | 500 MHz | |

| ¹³C NMR | δ 168.9 (C=O), 150.9 (triazole C) | DEPT135 | |

| IR (KBr) | 758 cm⁻¹ (C-Br stretch) | FT-IR |

類似化合物との比較

Structural and Electronic Comparisons

A. Substituent Effects on Reactivity and Stability

- Bromophenyl vs. Pyridinyl Groups: Compounds like pyridin-3-yl(1H-1,2,3-triazol-5-yl)methanone (121) and pyridin-4-yl(1H-1,2,3-triazol-5-yl)methanone (122) () replace the bromophenyl group with pyridinyl substituents. These exhibit lower synthesis yields (40–52%) compared to bromophenyl analogs, likely due to reduced electron-withdrawing effects and steric hindrance from the planar pyridine ring .

- Positional Isomerism : 2-(4-Bromophenyl) derivatives (e.g., 9c in ) show distinct NMR shifts (δ 9.51 for triazole protons) compared to 2-(2-bromophenyl) analogs (e.g., compounds in ), where bromine’s para position enhances resonance stabilization .

B. Functional Group Variations

- Triazol-5-one vs. Triazole-Thione : The replacement of the carbonyl group in 1,2,4-triazol-5-one with a thione group (as in 6m, ) introduces a C=S bond (IR: 1212 cm⁻¹), altering hydrogen-bonding capacity and redox behavior. Thione derivatives often exhibit enhanced antimicrobial activity due to sulfur’s nucleophilicity .

- Sulfanyl vs. Methoxy Substituents: Compounds like (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol () incorporate sulfanyl linkages, which improve solubility in polar solvents compared to methoxy-substituted analogs (e.g., ) .

Physicochemical and Spectroscopic Properties

準備方法

Alkaline Cyclization of 4-Bromophenyl Thiosemicarbazides

A widely reported method involves the cyclization of 4-bromophenyl thiosemicarbazide derivatives under alkaline conditions. The synthesis typically proceeds in two steps:

-

Formation of Thiosemicarbazide Intermediate :

-

Cyclization to Triazolone :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Time (Step 2) | 4–6 hours | |

| Temperature (Step 2) | 100–110°C | |

| Purification Method | Recrystallization (Ethanol) |

Nucleophilic Substitution Followed by Cyclization

Hydrazonoyl Chloride Route

This method utilizes hydrazonoyl chlorides as precursors, enabling regioselective synthesis:

-

Synthesis of Hydrazonoyl Chloride :

-

Cyclization with Ammonia or Amines :

Advantages :

One-Pot Synthesis via Multicomponent Reactions

Condensation of 4-Bromophenyl Isothiocyanate

A solvent-free one-pot method simplifies the synthesis:

-

Reaction Components :

-

4-Bromophenyl isothiocyanate, hydrazine hydrate, and ethyl bromoacetate.

-

-

Cyclization :

Key Feature :

Regioselective Alkylation of 1,2,4-Triazole

Phase-Transfer Catalyzed Reaction

A high-yielding, regioselective method employs phase-transfer catalysis (PTC):

-

Reagents :

-

Sodium salt of 1,2,4-triazole and α-bromo-4-tolunitrile.

-

-

Conditions :

-

Solvent: Dimethylformamide (DMF).

-

Temperature: 10–15°C.

-

Catalyst: Quaternary ammonium salt.

-

Mechanistic Insight :

-

The PTC facilitates the formation of the 1,2,4-triazole isomer over the 1,3,4-isomer, avoiding chromatographic separation.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Scalability | Key Advantage |

|---|---|---|---|---|

| Alkaline Cyclization | 59–79 | 4–6 hours | Moderate | Low-cost reagents |

| Hydrazonoyl Chloride | 65–83 | 8–12 hours | High | High regioselectivity |

| One-Pot Synthesis | 72–88 | 3 hours | High | No intermediate isolation |

| PTC-Alkylation | >96 | 2 hours | Industrial | Avoids chromatography |

Characterization and Validation

Spectroscopic Data

Purity Assessment

Industrial and Environmental Considerations

Q & A

Q. What are the common synthetic routes for preparing 2-(4-bromophenyl)-1H-1,2,4-triazol-5-one, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves cyclization reactions of substituted hydrazides or thiourea precursors. For example, bromophenyl-substituted triazolones are synthesized via nucleophilic substitution or condensation reactions under reflux with catalysts like phosphorus oxychloride. Optimization includes adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and stoichiometric ratios of reagents. Evidence from analogous triazole derivatives suggests that purification via column chromatography with silica gel and eluents like ethyl acetate/hexane mixtures enhances purity . Monitoring reaction progress using TLC or HPLC ensures intermediate stability, while recrystallization improves final yield .

Q. How is single-crystal X-ray diffraction utilized to determine the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is performed by mounting a suitable crystal on a diffractometer (e.g., Bruker D8 Quest) at 296 K. Data collection involves Mo-Kα radiation (λ = 0.71073 Å) and integration via SAINT software. Structural refinement using SHELXL-2018/3 refines parameters like bond lengths and angles, achieving R-factors < 0.05. The bromophenyl group's orientation and triazolone ring planarity are validated using ORTEP-3 for graphical representation . Software suites like WinGX assist in data merging and symmetry checks .

Advanced Research Questions

Q. What are the key challenges in resolving structural ambiguities of this compound using crystallographic data, and how can software tools address these?

- Methodological Answer : Challenges include twinning, disorder in the bromophenyl group, and weak diffraction due to crystal defects. SHELXD and SHELXE enable robust phase determination via dual-space algorithms, while SHELXL refines disordered atoms using PART instructions and restraints . For twinned data, the HKLF 5 format in SHELXL partitions overlapping reflections. Tools like PLATON validate hydrogen bonding and π-π stacking interactions, critical for confirming supramolecular packing .

Q. How do researchers analyze conflicting spectroscopic data (e.g., NMR vs. X-ray) for triazole derivatives like this compound?

- Methodological Answer : Discrepancies between NMR (e.g., unexpected splitting) and SCXRD data (e.g., bond-length deviations) are resolved via:

- Dynamic NMR : To detect conformational exchange in solution.

- DFT Calculations : Gaussian09 simulations compare experimental and theoretical NMR chemical shifts.

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions influencing solid-state vs. solution-phase structures .

Q. What safety protocols are recommended for handling bromophenyl-substituted triazolones during synthesis and characterization?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to minimize inhalation of toxic vapors.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste.

- Storage : In airtight containers under nitrogen, away from moisture and light to prevent decomposition .

Q. What recent advancements in triazole-based ligand design incorporate this compound, and what methodological approaches assess their coordination chemistry?

- Methodological Answer : The compound serves as a ligand in metal-organic frameworks (MOFs). Coordination studies involve:

- UV-Vis Titration : To determine binding constants with transition metals (e.g., Cu²⁺, Zn²⁺).

- Cyclic Voltammetry : To evaluate redox activity in complexes.

- SCXRD : Confirms geometry (e.g., octahedral vs. tetrahedral) and ligand denticity.

Recent work highlights its role in catalytic systems for Suzuki-Miyaura coupling, monitored via GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。